molecular formula C25H43NO13S B1394930 dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester) CAS No. 1070798-99-0

dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

Cat. No. B1394930
CAS RN: 1070798-99-0
M. Wt: 597.7 g/mol
InChI Key: WZUXUXSZGJYBSY-UHFFFAOYSA-N
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Description

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is used in various applications, including the modification of proteins and peptides .


Synthesis Analysis

The acetyl-protected thiol is separated from the N-hydroxysuccinimidyl (NHS) ester by a short, single molecular weight, discrete chain length polyethylene glycol (dPEG®) spacer . This amphiphilic dPEG® spacer imparts water solubility to the product . One or more free primary amines on the target molecule can be reacted with dPEG®8-SATA to install a protected thiol connected to the molecule via the dPEG® linker .


Molecular Structure Analysis

The empirical formula of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is C25H43NO13S . It has a molecular weight of 597.67 .


Chemical Reactions Analysis

The acetyl group in dPEG®8-SATA is easily removed by mild chemical deprotection with hydroxylamine hydrochloride . This exposes the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .


Physical And Chemical Properties Analysis

dPEG®8-SATA is a solid or viscous liquid at room temperature . It is water-soluble due to the presence of the dPEG® spacer . The compound is stable at a storage temperature of -20°C .

Scientific Research Applications

  • Biotechnology and Data Mining : The study by Kavakiotis et al. (2017) discusses the application of machine learning and data mining in biosciences, focusing on diabetes research. This could imply potential applications of dPEG(R)8-SATA in data-intensive research areas where machine learning can aid in understanding complex biochemical interactions.

  • Distributed Power Generation : In the context of distributed power generation, El-Ela et al. (2010) discuss optimizing the siting and sizing of distributed generation using genetic algorithms. While this is more aligned with electrical engineering, it suggests the relevance of advanced computational methods (potentially relevant in researching dPEG(R)8-SATA) for optimizing systems.

  • Agricultural Applications : The DSSAT cropping system model described by Jones et al. (2003) is another example where complex models are used for agricultural applications. This may hint at potential applications of dPEG(R)8-SATA in agricultural biotechnology research.

  • Digital Health Applications : In the realm of digital health, Kaye et al. (2014) discuss dynamic consent in biomedical research. This suggests potential applications of dPEG(R)8-SATA in areas where patient data and consent are crucial, possibly in clinical trials or personalized medicine.

  • Power Loss Reduction in Electrical Networks : The work by Saric et al. (2019) on reducing power loss in electrical networks using distributed generation could indirectly relate to the efficiency and optimization aspects in the production and research of chemical compounds like dPEG(R)8-SATA.

  • Nanolithography Applications : Dip-pen nanolithography, as discussed by Salaita et al. (2007), could be a relevant field for the application of dPEG(R)8-SATA, particularly in the creation of micro-scale patterns for biochemical analysis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) plays a crucial role in biochemical reactions due to its ability to react with primary amines on target molecules. The NHS ester group of dPEG®8-SATA reacts with free primary amines to form stable amide bonds, thereby installing a protected thiol group on the target molecule via the dPEG® linker . This reaction is commonly used to modify proteins, peptides, and other biomolecules. The dPEG® linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of crosslinked proteins . The acetyl group can be easily removed by mild chemical deprotection, exposing the free thiol for further reactions, such as forming disulfide or thiol ether bonds .

Cellular Effects

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) influences various cellular processes by modifying proteins and other biomoleculesFor example, the modification of cell surface proteins with dPEG®8-SATA can alter cell-cell interactions and receptor-mediated signaling . Additionally, the enhanced water solubility and reduced immunogenicity provided by the dPEG® linker can improve the biocompatibility of modified biomolecules, leading to more efficient cellular uptake and reduced immune responses .

Molecular Mechanism

The molecular mechanism of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) involves the formation of stable amide bonds between the NHS ester group and primary amines on target molecules . This reaction installs a protected thiol group on the target molecule via the dPEG® linker. The acetyl-protected thiol can be deprotected using hydroxylamine hydrochloride, exposing the free thiol for further reactions . The free thiol can then participate in disulfide or thiol ether bond formation with other thiol-reactive groups, enabling the crosslinking of biomolecules . This mechanism allows for precise control over the distance between the target molecule and the thiol group, facilitating specific biochemical modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can change over time due to factors such as stability and degradation. dPEG®8-SATA is typically stable when stored at -20°C and protected from moisture . Prolonged exposure to ambient conditions can lead to degradation and reduced reactivity . In in vitro and in vivo studies, the long-term effects of dPEG®8-SATA on cellular function can vary depending on the specific application and experimental conditions . It is essential to optimize storage and handling conditions to maintain the stability and efficacy of dPEG®8-SATA in laboratory experiments .

Dosage Effects in Animal Models

The effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) in animal models can vary with different dosages. At lower dosages, dPEG®8-SATA may effectively modify target biomolecules without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage for each specific application to achieve the desired biochemical modifications while minimizing potential side effects .

Metabolic Pathways

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is involved in metabolic pathways that include the interaction with enzymes and cofactors. The NHS ester group reacts with primary amines, forming stable amide bonds and introducing a thiol group into the target molecule . This modification can affect metabolic flux and metabolite levels, depending on the specific biomolecules involved . The dPEG® linker enhances the solubility and stability of the modified biomolecules, facilitating their participation in various metabolic pathways .

Transport and Distribution

Within cells and tissues, dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The dPEG® linker imparts water solubility, allowing dPEG®8-SATA to dissolve and react in aqueous environments without the need for organic solvents . This property enhances the distribution and localization of dPEG®8-SATA within cells and tissues, facilitating its interaction with target biomolecules . The reduced immunogenicity of the dPEG® linker also contributes to improved biocompatibility and reduced immune responses .

Subcellular Localization

The subcellular localization of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can influence its activity and function. The dPEG® linker and acetyl-protected thiol group can direct dPEG®8-SATA to specific cellular compartments or organelles . Post-translational modifications and targeting signals may further enhance the localization and activity of dPEG®8-SATA within cells . Understanding the subcellular localization of dPEG®8-SATA is essential for optimizing its use in biochemical applications and achieving precise modifications of target biomolecules .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUXUXSZGJYBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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